molecular formula C15H18N2OS2 B2633412 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide CAS No. 895483-12-2

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B2633412
CAS No.: 895483-12-2
M. Wt: 306.44
InChI Key: RBTNXRWXOIHLKQ-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that features a thiazole ring substituted with a tert-butyl group and a phenylsulfanyl group attached to an acetamide moiety

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through nucleophilic substitution reactions using phenylthiol or its derivatives.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thiazole ring and other functional groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole and phenylsulfanyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenylsulfanyl group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide: Unique due to the combination of the tert-butyl group, thiazole ring, and phenylsulfanyl group.

    N-(4-methyl-1,3-thiazol-2-yl)-2-(phenylsulfanyl)acetamide: Similar structure but with a methyl group instead of a tert-butyl group.

    N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)acetamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

N-(4-tert-butyl-1,3-thiazol

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-19-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNXRWXOIHLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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